molecular formula C15H25NO3 B2755016 tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate CAS No. 2241139-53-5

tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate

Cat. No.: B2755016
CAS No.: 2241139-53-5
M. Wt: 267.369
InChI Key: FHXBCDBEIIABFY-UHFFFAOYSA-N
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Description

tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate is a specialized organic compound featuring a spirocyclic framework fused with a carbamate-protected amine. Its structure comprises a spiro[3.5]nonane system with a ketone group at the 5-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 6-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or heterocyclic therapeutics, as inferred from its structural analogs in patent literature .

Properties

IUPAC Name

tert-butyl N-[(9-oxospiro[3.5]nonan-8-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-11-6-4-7-15(12(11)17)8-5-9-15/h11H,4-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXBCDBEIIABFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC2(C1=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted carbamates .

Scientific Research Applications

tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also interact with enzymes or receptors in biological systems, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Spirocyclic vs. Heteroaromatic Cores: The target compound and tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate share a spirocyclic backbone but differ in substituents (5-oxo vs. 7-aza).

Functional Group Complexity : Pyrimidine-containing analogs (e.g., ) introduce electrophilic sites (e.g., chloro, nitro) for further derivatization, unlike the spirocyclic compounds, which prioritize conformational stability.

Physicochemical Properties

Property This compound (Estimated) tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
Log Po/w ~2.1 (predicted) iLOGP: 1.9, XLOGP3: 2.6 Not reported
H-Bond Acceptors 3 4 5
H-Bond Donors 1 1 2
TPSA (Ų) ~55 52.3 78.6
Solubility (ESOL) Moderate (predicted) -3.03 (Log S) Likely low due to aromaticity

Key Observations:

  • The 5-oxo group in the target compound increases polarity compared to the 7-aza analog, as reflected in its higher topological polar surface area (TPSA) estimate.
  • Pyrimidine derivatives exhibit higher TPSA due to aromatic heterocycles and additional functional groups (e.g., hydroxy, fluoro), reducing membrane permeability.

Biological Activity

tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate is a synthetic organic compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, interaction with biological targets, and implications for therapeutic development.

Chemical Structure and Properties

The compound has the molecular formula C_{13}H_{21}N_{1}O_{3} and a molecular weight of 256.34 g/mol. Its structure features a tert-butyl group, a carbamate functional group, and a spirocyclic framework, which contribute to its distinct chemical properties and potential biological interactions.

Research indicates that this compound may interact with specific enzymes or receptors in biological systems, acting as an inhibitor or modulator in various biochemical pathways. The compound is particularly studied for its potential effects on neurological disorders due to its ability to influence enzyme activity related to neurodegeneration.

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit inhibitory effects on key enzymes involved in neurodegenerative processes. For instance, it has been noted for its potential role as an acetylcholinesterase inhibitor, which is crucial in the context of Alzheimer's disease where the breakdown of acetylcholine is impaired.

Interaction with Amyloid Beta Peptides

A significant area of research involves the compound's interaction with amyloid beta (Aβ) peptides. It has been observed that similar compounds can prevent Aβ aggregation and fibril formation, which are hallmarks of Alzheimer's pathology. In vitro studies have shown that derivatives of this compound reduce oxidative stress and inflammatory markers in astrocyte cell cultures exposed to Aβ_1–42, indicating a protective effect against neurotoxicity.

Case Studies

  • In Vitro Studies : Research conducted on astrocyte cell cultures demonstrated that this compound could mitigate cell death induced by Aβ_1–42 through the reduction of tumor necrosis factor-alpha (TNF-α) and free radicals. However, the results indicated that while there was some protective effect, it was moderate compared to established treatments like galantamine .
  • In Vivo Models : In animal models subjected to scopolamine-induced cognitive impairment, the compound showed promise in reducing oxidative stress markers such as malondialdehyde (MDA), although it did not significantly outperform control groups treated with standard medications .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and biological activities among compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamateContains an amino groupDifferent substitution pattern on spirocyclic ring
tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-7-yl)methylcarbamateSimilar structure but different functional groupVariation in functional groups
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamateContains an azaspiro structureDifferent nitrogen incorporation

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